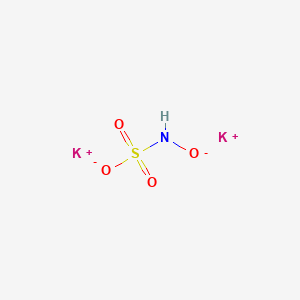
Potassium hydroxylaminemonosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydroxylaminemonosulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of hydroxylamine and sulfonic acid, combining the characteristics of both functional groups. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hydroxylaminemonosulfonate can be synthesized through the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. One common method involves the reaction of hydroxylamine sulfate with potassium sulfite in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hydroxylamine and sulfonic acid derivatives are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various sulfonate derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Potassium hydroxylaminemonosulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of potassium hydroxylaminemonosulfonate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups. The sulfonate group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Hydroxylamine Sulfate: Similar in reactivity but lacks the sulfonate group.
Potassium Sulfite: Shares the sulfonate functionality but does not have the hydroxylamine moiety.
Sodium Sulfite: Similar sulfonate chemistry but different cation.
Uniqueness: Potassium hydroxylaminemonosulfonate is unique due to the combination of hydroxylamine and sulfonate functionalities, which imparts distinct reactivity and solubility properties. This makes it a valuable reagent in both synthetic and industrial chemistry.
Properties
CAS No. |
13768-26-8 |
|---|---|
Molecular Formula |
HK2NO4S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
InChI Key |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
Canonical SMILES |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

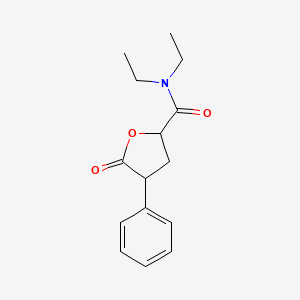
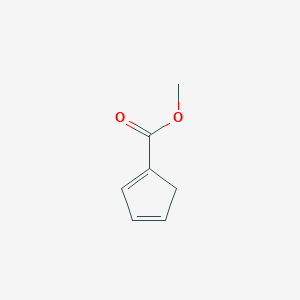

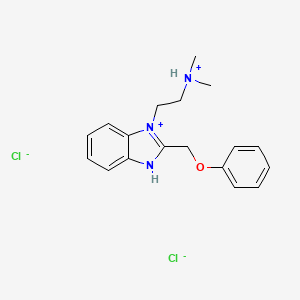
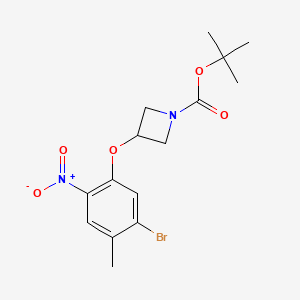
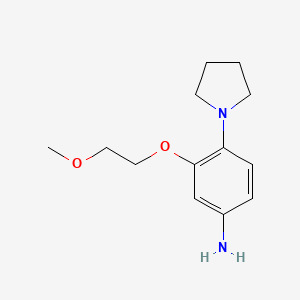
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
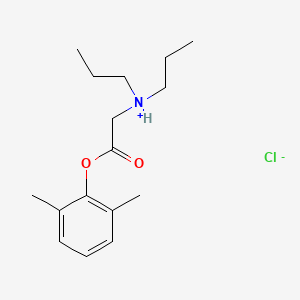
![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
